molecular formula C24H22N2O3 B2782244 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide CAS No. 850905-49-6

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide

Cat. No.: B2782244
CAS No.: 850905-49-6
M. Wt: 386.451
InChI Key: YRIQCAAFOJTSEX-UHFFFAOYSA-N
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Description

2-[(2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a synthetic organic compound designed for research applications. It features a tetrahydroisoquinoline core, a scaffold of high interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The molecular structure incorporates an acetamide linkage to a phenyl group and a benzyl ether functionality, which may contribute to its properties and interaction with biological targets. Compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been studied as inhibitors for various enzymes and receptors, and have shown potential in research areas such as anticancer agents , antimalarial research , and as modulators of other biological pathways . The specific mechanism of action, pharmacological profile, and primary research applications for this particular analog require further experimental investigation. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23(25-19-10-5-2-6-11-19)17-29-22-13-7-12-21-20(22)14-15-26(24(21)28)16-18-8-3-1-4-9-18/h1-13H,14-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIQCAAFOJTSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide

  • Key Differences: The substitution of the terminal phenyl group with a 3-methylphenyl group introduces steric and electronic modifications. Additionally, the dihydroisoquinoline core (vs.
  • Implications : The methyl group may enhance lipophilicity, improving membrane permeability but possibly reducing solubility. The dihydro core could influence π-π stacking or hydrogen-bonding interactions with target proteins .

Pyrimidine-Based Analog: 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide

  • Structural Contrast: Replaces the isoquinoline core with a diarylpyrimidine (DAPY) scaffold. DAPYs are known for their ability to adopt multiple binding modes in flexible enzyme pockets, such as the HIV-1 reverse transcriptase non-nucleoside inhibitor (NNRTI) site.
  • Functional Insights: While the target compound’s isoquinoline core may enforce rigidity, the DAPY analog’s pyrimidine ring allows conformational adaptability, critical for inhibiting viral replication. This highlights how core heterocycles dictate target specificity and potency .

Benzotriazole Derivatives: N-Phenylacetamide Substituted with Benzotriazole

  • Key Variations: Substitutes the isoquinoline-benzyl system with a benzotriazole group. Compounds in this class (e.g., 2-(1H-benzotriazol-1-yl)-N-(4-hydroxyphenyl)acetamide) exhibit strong antioxidant activity due to the electron-rich benzotriazole and hydroxyl groups.
  • Activity Comparison: The absence of hydroxyl or benzotriazole moieties in the target compound suggests divergent biological roles. While benzotriazole derivatives scavenge free radicals, the target’s isoquinoline-amide structure may favor enzyme inhibition over antioxidative effects .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide Tetrahydroisoquinoline Benzyl, Phenylacetamide Not explicitly stated (enzymes?)
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide Dihydroisoquinoline 3-Methylphenyl Enhanced lipophilicity
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Diarylpyrimidine (DAPY) Diphenylpyrimidine HIV-1 reverse transcriptase inhibition
2-(1H-Benzotriazol-1-yl)-N-(4-hydroxyphenyl)acetamide Benzotriazole Hydroxyphenyl, Benzotriazole Antioxidant (Griess assay)

Research Findings and Implications

  • Structural Rigidity vs.
  • Activity Divergence : Unlike benzotriazole derivatives, the absence of redox-active groups in the target compound implies a different mechanistic pathway, likely centered on enzyme inhibition rather than radical scavenging .

Biological Activity

2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula C23H24N2O2C_{23}H_{24}N_2O_2 and a molecular weight of approximately 364.45 g/mol. The structure features a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is also associated with neuroprotective effects. Some studies indicate that related compounds may:

  • Protect Neurons from Oxidative Stress : They may reduce oxidative stress-induced neuronal damage.
  • Enhance Cognitive Function : Certain derivatives have been shown to improve cognitive function in preclinical models.

The biological activity of this compound can be attributed to several mechanisms:

MechanismDescription
Receptor Modulation The compound may act as an allosteric modulator of various receptors, influencing signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition It may inhibit specific enzymes involved in cancer metabolism or neuronal signaling pathways.
Gene Expression Regulation The compound could modulate the expression of genes associated with apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydroisoquinoline derivatives. The results indicated that certain compounds led to a significant reduction in tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers found that related compounds provided significant protection against glutamate-induced toxicity in neuronal cultures. This was linked to their ability to scavenge free radicals and modulate calcium influx into cells .

Q & A

Q. What advanced analytical techniques address discrepancies in crystallinity or polymorphism during formulation?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns to identify polymorphic forms .
  • DSC/TGA : Assess thermal stability and melting points to optimize lyophilization protocols .

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